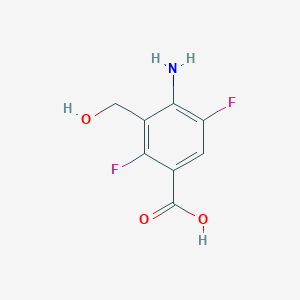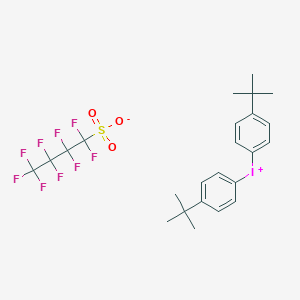![molecular formula C7H11NO B065802 (5s)-1-Azabicyclo[3.2.1]octan-6-one CAS No. 162184-60-3](/img/structure/B65802.png)
(5s)-1-Azabicyclo[3.2.1]octan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5s)-1-Azabicyclo[3.2.1]octan-6-one, commonly known as tropane, is a bicyclic organic compound that belongs to the family of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in plants such as belladonna, henbane, and mandrake. Tropane has been a subject of interest in scientific research due to its potential applications in medicine and pharmacology.
Mecanismo De Acción
Tropane works by binding to and inhibiting the activity of acetylcholine receptors in the nervous system. This results in the inhibition of the parasympathetic nervous system, which is responsible for regulating various bodily functions such as digestion, heart rate, and respiratory rate. Tropane also has a slight affinity for dopamine receptors, which may contribute to its potential use as a local anesthetic.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tropane depend on the dosage and route of administration. In low doses, tropane can cause mild anticholinergic effects such as dry mouth, blurred vision, and constipation. In high doses, tropane can cause more severe effects such as tachycardia, hypertension, and delirium. Tropane can also cause physical dependence and addiction when used in high doses or for prolonged periods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropane has several advantages for use in lab experiments, including its high potency and selectivity for acetylcholine receptors. However, tropane also has several limitations, including its potential for toxicity and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for research on tropane, including the development of new synthetic methods for tropane production, the identification of new acetylcholine receptor subtypes that tropane can bind to, and the investigation of tropane's potential use as a treatment for neurological disorders such as Alzheimer's disease. Additionally, future research could focus on the development of tropane analogs with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
Tropane can be synthesized through various methods, including the Robinson annulation reaction, which involves the condensation of an alpha, beta-unsaturated ketone with an aldehyde. Another method involves the reduction of tropinone, a precursor of tropane, using sodium borohydride. Tropane can also be synthesized through the rearrangement of cocaine, a natural tropane alkaloid found in coca leaves.
Aplicaciones Científicas De Investigación
Tropane has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have anticholinergic and antimuscarinic effects, making it useful in the treatment of various medical conditions such as Parkinson's disease, asthma, and irritable bowel syndrome. Tropane has also been studied for its potential use as a local anesthetic, as it can block the transmission of pain signals in the nervous system.
Propiedades
Número CAS |
162184-60-3 |
|---|---|
Nombre del producto |
(5s)-1-Azabicyclo[3.2.1]octan-6-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(5S)-1-azabicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1 |
Clave InChI |
WFYPDOYHAZFTIR-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H]2CN(C1)CC2=O |
SMILES |
C1CC2CN(C1)CC2=O |
SMILES canónico |
C1CC2CN(C1)CC2=O |
Sinónimos |
1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



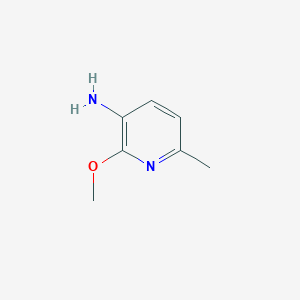
![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
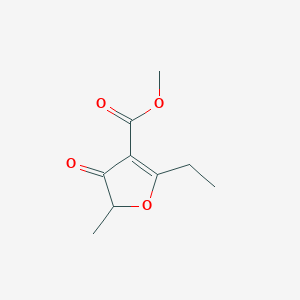

![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)
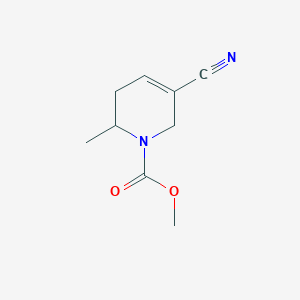
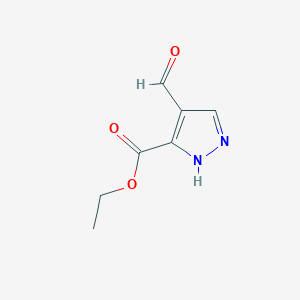
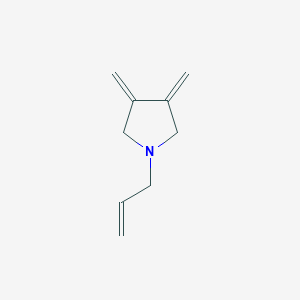
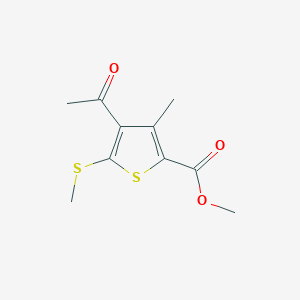
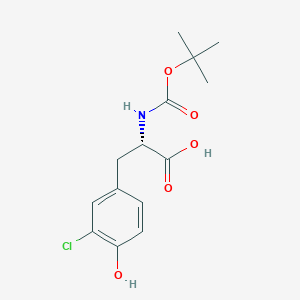
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
